molecular formula C6H4BBrCl2O2 B14039290 (4-Bromo-2,5-dichlorophenyl)boronic acid

(4-Bromo-2,5-dichlorophenyl)boronic acid

Cat. No.: B14039290
M. Wt: 269.71 g/mol
InChI Key: QKQOOGPTINNPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2,5-dichlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and chlorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,5-dichlorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,5-dichlorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80°C-100°C).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, while oxidation reactions yield phenols .

Scientific Research Applications

(4-Bromo-2,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dichlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • 2,4-Dichlorophenylboronic acid
  • 3,5-Dichlorophenylboronic acid
  • 2-Bromophenylboronic acid

Comparison: (4-Bromo-2,5-dichlorophenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in cross-coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction conditions and product yields. For instance, the presence of both bromine and chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain reactions .

Properties

Molecular Formula

C6H4BBrCl2O2

Molecular Weight

269.71 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenyl)boronic acid

InChI

InChI=1S/C6H4BBrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H

InChI Key

QKQOOGPTINNPIV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Br)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.